3-Methoxycyclohexane-1-carbaldehyde
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Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Methoxycyclohexane-1-carbaldehyde consists of 24 atoms, including 14 Hydrogen atoms, 8 Carbon atoms, and 2 Oxygen atoms . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .Scientific Research Applications
Analytical Chemistry Applications
- Automated Atmospheric Formaldehyde Detection : 1,3-Cyclohexanedione, related to 3-Methoxycyclohexane-1-carbaldehyde, was used in a method for the automated, near real-time fluorometric determination of atmospheric formaldehyde. This method achieved high selectivity and a broad linear dynamic range for formaldehyde detection over three orders of magnitude, indicating its potential for environmental monitoring (Fan & Dasgupta, 1994).
Photophysical Properties
- Excited-State Intramolecular Proton Transfer : A study explored the photophysical properties of 1-methoxypyrene-2-carbaldehyde, demonstrating significant differences in photophysical behaviors due to intramolecular hydrogen bonds, which induce structural alterations upon excitation. This research provides insights into the excited-state dynamics and potential applications in designing new photonic materials (Yin et al., 2016).
Biocatalysis
- Substrate Conversion by Hydroxynitrile Lyase : Diels–Alder reaction-derived compounds, including 2-methoxycyclohex-3-enecarbaldehyde, were used as substrates for hydroxynitrile lyase catalysis. This research underscores the utility of these compounds in biocatalytic applications, offering a pathway to synthesize cyanohydrins from α- and β-oxygenated aldehydes (Avi et al., 2009).
Synthetic Chemistry
- Methanolysis of Bicyclo[3.1.0]hexane : A study on the methanolysis of activated cyclopropanes yielded 4-methoxycyclohexane under acidic conditions and 3-methoxymethylcyclopentanone under basic conditions, illustrating the versatility of methoxy-substituted compounds in organic synthesis (Lim, Mcgee, & Sieburth, 2002).
Safety and Hazards
The safety data sheet for a similar compound, 3-methylcyclohexane-1-carbaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Mechanism of Action
Target of Action
Compounds like 3-Methoxycyclohexane-1-carbaldehyde often target specific enzymes or receptors in the body. The exact target would depend on the specific structure and functional groups of the compound .
Mode of Action
The mode of action of such compounds typically involves binding to their target, which can either inhibit or activate the function of the target. The specific interactions would depend on the chemical structure of the compound and the nature of the target .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways, depending on its target. It could affect metabolic pathways, signal transduction pathways, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in enzyme activity to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Properties
IUPAC Name |
3-methoxycyclohexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-8-4-2-3-7(5-8)6-9/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHHGYPLYABTEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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